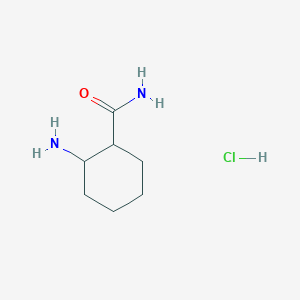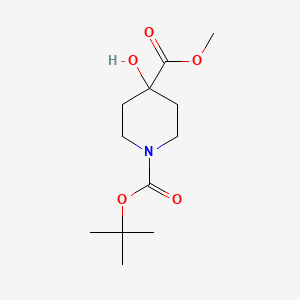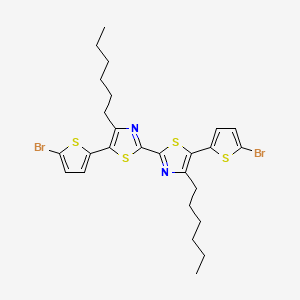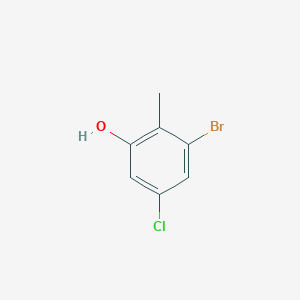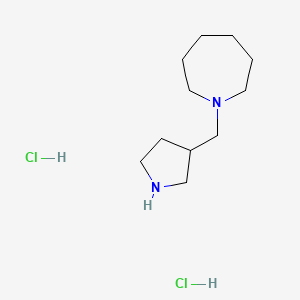
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride is represented by the formula C11H24Cl2N2 . For more detailed structural information, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride has a molecular weight of 255.22 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Synthesis and Heterocyclic Systems
- Research has explored the synthesis of several nitrogen-containing compounds, including pyrrolo[1,2a]azepane. These syntheses often involve forming new C-C bonds and cyclization processes, indicating a method to create complex heterocyclic systems like azepanes (Renault, Bouvry, Cupif, & Hurvois, 2023).
Intramolecular Cycloadditions
- The molecule has been used in the study of intramolecular 1,3-dipolar cycloadditions to create azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).
Ring Expansion Research
- There is significant research in ring expansion methods, turning smaller rings like azetidines into larger ones such as pyrrolidines and azepanes. This process involves various nucleophiles and can lead to different ring sizes depending on the conditions and materials used (Drouillat et al., 2016).
Structural Studies
- The crystal structure of related compounds has been analyzed, providing insights into the molecular arrangements of azepane and related structures. Such studies are crucial for understanding the physical and chemical properties of these molecules (Toze et al., 2015).
Catalytic Functionalization
- Research has also been conducted on the catalytic functionalization of aza-heterocycles, including azepanes. This involves techniques like enantioselective lithiation and palladium-catalyzed cross-coupling, highlighting its significance in asymmetric synthesis and drug discovery (Jain et al., 2016).
Natural Occurrence and Synthesis
- The compound has been identified in natural sources like poison frogs, leading to the synthesis of its variants. This demonstrates its potential role in natural products chemistry (Garraffo et al., 2001).
Pharmaceutical Research
- Novel azepane derivatives have been studied for their potential as protein kinase inhibitors, showing the molecule's relevance in drug development and medicinal chemistry (Breitenlechner et al., 2004).
properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-8-13(7-3-1)10-11-5-6-12-9-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLNSICUMFPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



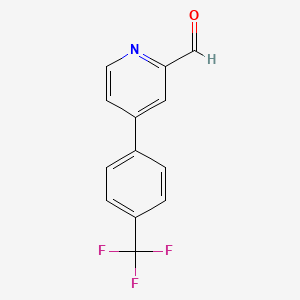
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)


![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
